molecular formula C21H25NO2 B11644694 4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide

4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide

Cat. No.: B11644694
M. Wt: 323.4 g/mol
InChI Key: IHYAPQSVOURHQL-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a cyclohexane ring substituted with a carboxamide group, and it is further functionalized with a 4-methylphenoxy group and a 4-methylphenyl group. Its unique structure makes it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-methylphenoxybenzene through the reaction of 4-methylphenol with bromobenzene in the presence of a base such as potassium carbonate.

    Amidation Reaction: The intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors to handle the amidation reaction efficiently.

    Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-(4-methylphenoxy)phenyl]benzenesulfonamide
  • 4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide

Uniqueness

4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its benzene analogs. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H25NO2/c1-15-3-7-17(8-4-15)21(23)22-18-9-13-20(14-10-18)24-19-11-5-16(2)6-12-19/h5-6,9-15,17H,3-4,7-8H2,1-2H3,(H,22,23)

InChI Key

IHYAPQSVOURHQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C

Origin of Product

United States

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